(1R,5S)-3-(phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-8-thiophen-2-ylsulfonyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S3/c19-24(20,15-5-2-1-3-6-15)16-11-13-8-9-14(12-16)18(13)25(21,22)17-7-4-10-23-17/h1-7,10,13-14,16H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIHERINWNCIKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-3-(phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]octane belongs to a class of bicyclic structures known for their diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Overview
The compound features a bicyclic azabicyclo[3.2.1]octane core, characterized by the presence of nitrogen in the ring structure, which is common among tropane alkaloids. The addition of sulfonyl groups enhances its chemical reactivity and biological profile.
Pharmacological Properties
- Analgesic Activity : Research indicates that derivatives of the azabicyclo[3.2.1]octane scaffold exhibit significant analgesic effects. For instance, a series of 53 compounds based on this structure were tested for analgesic and narcotic antagonist activities, revealing promising profiles for certain derivatives .
- Receptor Modulation : The compound has shown potential as a modulator of beta-adrenergic receptors, particularly beta-3 adrenergic receptors, which are implicated in various cardiovascular conditions. This modulation can aid in treating heart failure and myocardial infarction .
- Chemosensing Applications : Related compounds have been developed as chemosensors for selective recognition of metal ions like Pd²⁺, showcasing the versatility of the azabicyclo structure in sensor technology .
Structure-Activity Relationships (SAR)
The biological activity of (1R,5S)-3-(phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]octane can be significantly influenced by modifications to its structure:
- Sulfonyl Substituents : The presence of sulfonyl groups has been linked to enhanced receptor binding and selectivity.
- Aromatic Rings : The phenyl and thiophenyl groups contribute to hydrophobic interactions that may improve binding affinity to biological targets.
Case Studies
Recent studies have highlighted the efficacy of similar compounds in preclinical models:
- A study investigating various 8-azabicyclo[3.2.1]octane derivatives demonstrated that specific modifications led to improved analgesic properties with reduced side effects compared to traditional opioids .
- Another investigation focused on the cardiovascular effects of beta-adrenergic receptor modulators derived from this scaffold, showing promise in improving cardiac function in animal models of heart failure .
Data Summary
The following table summarizes key findings related to the biological activity of related azabicyclo compounds:
Scientific Research Applications
Pharmacological Applications
-
Beta-3 Adrenergic Receptor Modulation :
- The compound has been investigated for its ability to modulate beta-3 adrenergic receptors, which play a crucial role in metabolic regulation and energy expenditure. Research indicates that compounds with similar structures can be effective in treating metabolic disorders such as obesity and diabetes by enhancing lipolysis and thermogenesis .
-
N-acylethanolamine-hydrolyzing Acid Amidase Inhibition :
- Recent studies have highlighted the potential of azabicyclo compounds as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory processes. By inhibiting NAAA, these compounds may enhance the levels of endogenous palmitoylethanolamide, which has anti-inflammatory properties .
- Synthetic Intermediate in Drug Development :
Case Study 1: Treatment of Metabolic Disorders
A study demonstrated that a related azabicyclo compound improved metabolic parameters in animal models of obesity by activating beta-3 adrenergic receptors . This suggests that (1R,5S)-3-(phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]octane may have similar therapeutic effects.
Case Study 2: Anti-inflammatory Properties
In vitro assays indicated that azabicyclo derivatives could significantly inhibit NAAA activity, leading to increased levels of palmitoylethanolamide and reduced inflammatory markers in cell cultures . This positions the compound as a potential therapeutic agent for inflammatory diseases.
Comparison with Similar Compounds
Substituent Variations at Position 3 and 8
Key Observations :
- Sulfonyl vs. Non-Sulfonyl Groups: Sulfonyl groups at both positions in the target compound likely increase metabolic stability and hydrogen-bonding capacity compared to methanone () or carbonitrile () substituents.
- Thiophene vs. Phenyl Rings: The thiophen-2-ylsulfonyl group at position 8 may enhance π-π stacking interactions in hydrophobic environments compared to phenyl or aminophenyl groups .
Stereochemical and Conformational Differences
Key Observations :
Pharmacological and Physicochemical Hypotheses
While direct pharmacological data for the target compound are unavailable, comparisons with analogues suggest:
- Metabolic Stability : Dual sulfonyl groups may resist oxidative metabolism better than esters (e.g., ) or amines ().
- Solubility : The thiophene ring could marginally improve aqueous solubility over purely phenyl-substituted analogues (e.g., ) due to sulfur’s polarizability.
- Receptor Binding : The combination of phenyl and thiophene sulfonyl groups may synergize in binding to sulfonamide-sensitive targets, such as carbonic anhydrases or kinase domains.
Q & A
Q. What are the critical synthetic pathways for (1R,5S)-3-(phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]octane, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step routes, starting with functionalization of the azabicyclo[3.2.1]octane core. Key steps include sulfonylation at positions 3 and 8 using phenylsulfonyl and thiophen-2-ylsulfonyl reagents, respectively. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are critical for maintaining solubility and reactivity, while temperatures between 0–50°C prevent decomposition of sensitive intermediates . Purification via column chromatography or recrystallization ensures >95% purity. Yield optimization requires stoichiometric control of sulfonylating agents (e.g., 1.2–1.5 equivalents) and inert atmospheres to avoid side reactions .
Q. How is stereochemical integrity maintained during synthesis, and what analytical techniques validate the (1R,5S) configuration?
Methodological Answer: Chiral auxiliaries or enantioselective catalysts are employed to preserve the (1R,5S) configuration during sulfonylation. X-ray crystallography is the gold standard for confirming stereochemistry, supplemented by NMR (e.g., NOESY for spatial proximity analysis) and circular dichroism (CD) for chiral centers . For example, coupling constants (J-values) in -NMR distinguish axial/equatorial substituents on the bicyclic framework .
Advanced Research Questions
Q. How can competing sulfonylation pathways at the azabicyclo[3.2.1]octane core be mitigated to improve regioselectivity?
Methodological Answer: Competing sulfonylation arises due to the nucleophilic nitrogen in the azabicyclo framework. Strategies include:
- Pre-blocking reactive sites: Temporarily protecting the nitrogen with Boc (tert-butoxycarbonyl) groups before sulfonylation .
- Solvent polarity modulation: Polar aprotic solvents (e.g., DMF) enhance sulfonyl electrophilicity, favoring attack at the less hindered C3 position first .
- Catalytic additives: Lewis acids like ZnCl can coordinate to the nitrogen, reducing its nucleophilicity and directing sulfonylation to C8 .
Q. What structure-activity relationships (SARs) explain the biological activity of this compound, particularly regarding sulfonyl group substitutions?
Methodological Answer: The phenylsulfonyl and thiophen-2-ylsulfonyl groups confer distinct electronic and steric properties:
- Phenylsulfonyl: Enhances lipophilicity, improving blood-brain barrier penetration in neurological target studies .
- Thiophen-2-ylsulfonyl: The sulfur atom in thiophene increases hydrogen-bonding potential with enzymes like acetylcholinesterase, as observed in analogs .
SAR studies on analogs show that replacing phenyl with electron-withdrawing groups (e.g., trifluoromethyl) reduces off-target binding by 40%, while bulkier substituents decrease metabolic stability .
Q. How should researchers address contradictory data in receptor-binding assays involving this compound?
Methodological Answer: Contradictions often arise from assay conditions or structural analogs. To resolve:
- Control for stereochemical purity: Ensure no racemization during synthesis, as even 5% impurity of the (1S,5R) enantiomer can invert activity .
- Validate receptor expression levels: Use qPCR or Western blotting to confirm target receptor density in cell lines, as overexpression can skew IC values .
- Cross-validate with orthogonal assays: Pair radioligand binding with functional assays (e.g., cAMP accumulation) to distinguish antagonism vs. inverse agonism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
